molecular formula C17H21ClN6O B5400677 N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

カタログ番号: B5400677
分子量: 360.8 g/mol
InChIキー: UGIQMNLYUPMGSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as CPI-1205, is a small molecule inhibitor that targets the enzyme bromodomain and extra-terminal domain (BET). BET proteins are involved in the regulation of gene expression and are often overexpressed in cancer cells. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to promote gene expression. In cancer cells, BET proteins are often overexpressed, leading to the upregulation of oncogenes and the downregulation of tumor suppressor genes. This compound inhibits the binding of BET proteins to acetylated histones, leading to the suppression of oncogene expression and the induction of cell death.
Biochemical and Physiological Effects
In addition to its effects on gene expression, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

実験室実験の利点と制限

N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. This compound has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, there are some limitations to using this compound in lab experiments. This compound has not yet been approved for clinical use, which limits its translational potential. In addition, this compound may have off-target effects, which could complicate data interpretation.

将来の方向性

There are several future directions for the study of N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea. One area of interest is the development of combination therapies that include this compound. This compound has been shown to enhance the activity of other cancer therapies, and there is potential for synergistic effects with other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to this compound. BET proteins are involved in the regulation of a wide range of genes, and it is likely that there are specific gene expression profiles that are associated with sensitivity to this compound. Finally, there is potential for the development of this compound analogs that have improved pharmacokinetic properties or target different BET proteins.

合成法

The synthesis of N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea involves several steps. The starting material is 2-chloroaniline, which is reacted with ethyl 2-bromoacetate to form ethyl 2-(2-chlorophenyl)acetate. This compound is then reacted with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine. The final step involves the reaction of 2-(2-chlorophenyl)hydrazine with 6-(1-pyrrolidinyl)-4-pyrimidinamine and ethyl isocyanate to form this compound.

科学的研究の応用

N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been extensively studied in preclinical models of cancer, including breast, prostate, and hematological malignancies. In these studies, this compound has been shown to inhibit the growth of cancer cells and induce cell death. This compound has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.

特性

IUPAC Name

1-(2-chlorophenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O/c18-13-5-1-2-6-14(13)23-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-3-4-10-24/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIQMNLYUPMGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。